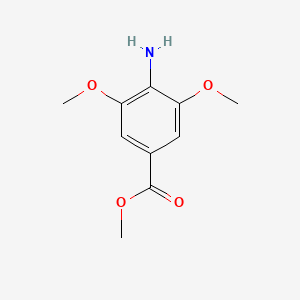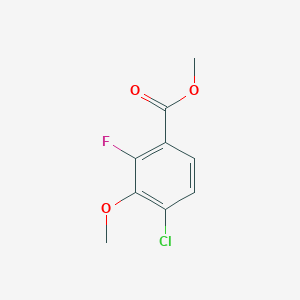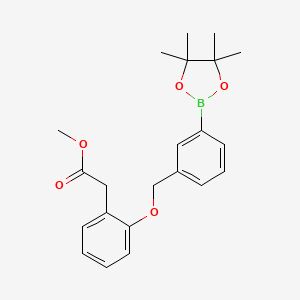
tert-Butyl (2,6-dimethylphenyl) sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl (2,6-dimethylphenyl) sulfide (TBPS) is a colorless liquid with a low boiling point. It is a sulfur-containing compound that is used in a variety of applications in the scientific and industrial fields. TBPS has been studied for its potential applications in medicine, biochemistry, and chemical synthesis.
科学研究应用
Tert-Butyl (2,6-dimethylphenyl) sulfide has been used in a variety of scientific research applications. It has been studied as a potential antioxidant and anti-inflammatory agent. It has also been used as a reagent in organic synthesis and as an additive in fuel formulations. Additionally, this compound has been used to study the mechanisms of drug metabolism and to determine the toxicity of certain drugs.
作用机制
The mechanism of action of tert-Butyl (2,6-dimethylphenyl) sulfide is not fully understood. However, it is believed that this compound acts as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It is also believed to have anti-inflammatory properties by blocking the production of pro-inflammatory molecules. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in drug metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress. It has also been shown to increase the production of certain beneficial enzymes and to decrease the production of certain pro-inflammatory molecules. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in drug metabolism.
实验室实验的优点和局限性
The major advantage of using tert-Butyl (2,6-dimethylphenyl) sulfide in lab experiments is its low boiling point, which makes it easier to handle and store. Additionally, this compound is a relatively inexpensive reagent, making it a cost-effective option for research. However, the major limitation of this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
未来方向
The future directions for tert-Butyl (2,6-dimethylphenyl) sulfide research include further studies on its antioxidant and anti-inflammatory properties, as well as its potential applications in drug metabolism. Additionally, future research should focus on developing better methods for synthesizing this compound and improving its solubility in aqueous solutions. Furthermore, research should be conducted to determine the toxicity of this compound and its potential applications in medicine and biotechnology. Finally, further studies should be conducted to explore the potential of this compound as a fuel additive.
合成方法
Tert-Butyl (2,6-dimethylphenyl) sulfide can be synthesized from the reaction of tert-butyl chloride and sulfur or from the reaction of dimethyl sulfide and tert-butylchloride. The reaction of tert-butyl chloride and sulfur is the most commonly used method for synthesis of this compound. This reaction is typically conducted in a solvent such as dichloromethane or toluene at a temperature of about 80°C. The reaction is a two-step process in which the tert-butyl chloride reacts with sulfur to form tert-butyl sulfide and then the tert-butyl sulfide reacts with dimethyl sulfide to form this compound.
属性
IUPAC Name |
2-tert-butylsulfanyl-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-9-7-6-8-10(2)11(9)13-12(3,4)5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZRDDXRALXIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495843 |
Source


|
| Record name | 2-(tert-Butylsulfanyl)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16463-11-9 |
Source


|
| Record name | 2-(tert-Butylsulfanyl)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)








![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)

